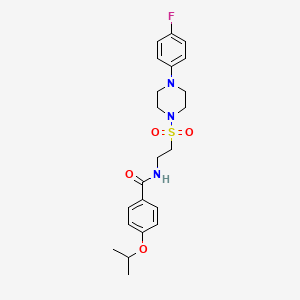

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-17(2)30-21-9-3-18(4-10-21)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)20-7-5-19(23)6-8-20/h3-10,17H,11-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTPBBGAQNVSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using reagents like PhSH, followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features a piperazine ring, which is often associated with neuroactive properties, and a sulfonamide group that can enhance its pharmacological profile. The presence of fluorine atoms may increase lipophilicity and influence receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide exhibit significant anticancer properties. For example, sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival .

Case Study: Antitumor Activity

A study demonstrated that a related sulfonamide derivative displayed cytotoxic effects against multiple human cancer cell lines, suggesting that modifications to the piperazine structure can enhance antitumor activity. The selectivity index of these compounds indicates their potential as targeted therapies with reduced toxicity to normal cells .

Antimicrobial Properties

Compounds containing piperazine and sulfonamide moieties have been investigated for their antimicrobial effects. The mechanism typically involves interference with bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Case Study: Antimicrobial Efficacy

A series of studies highlighted the effectiveness of similar compounds against various bacterial strains, including resistant strains. The results showed promising minimum inhibitory concentrations (MICs), emphasizing the potential for developing new antibiotics based on this chemical framework .

Neuropharmacological Applications

The piperazine derivative's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and psychiatric conditions.

Case Study: Serotonergic Activity

Research has indicated that derivatives with piperazine structures can act as serotonin receptor modulators, leading to potential applications in anxiety and depression management. These findings open avenues for further exploration of this compound in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on physicochemical properties, structural features, and synthesis parameters.

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Diversity: The target compound’s piperazine core distinguishes it from ’s pyrazolo-pyrimidin-chromenone scaffold and ’s piperidine derivatives .

Physicochemical Properties :

- Melting points vary significantly: bis(4-fluorophenyl)methyl-substituted piperazines (e.g., 6i) exhibit higher melting points (~230°C) , likely due to increased molecular symmetry and crystal packing efficiency. The target compound’s hypothetical melting point (180–190°C) aligns with mid-range thermal stability for sulfonamide-linked piperazines.

- Molecular weights of fluorophenyl-containing analogs range from ~180 (piperidine derivatives ) to ~600 (complex piperazines ), with the target compound likely intermediate (~500 g/mol).

Synthetic Considerations :

- Yields for ’s piperazine derivatives vary widely, reflecting challenges in multi-step syntheses (e.g., sulfonylation, amidation) . ’s pyrazolo-pyrimidin derivative had a low yield (28%) due to complex cross-coupling steps involving palladium catalysts . The target compound’s synthesis may face similar efficiency hurdles.

Functional Implications: The 4-fluorophenyl group, common across all compounds, is associated with enhanced metabolic stability and receptor affinity in medicinal chemistry. However, its placement on piperazine (target compound) versus chromenone () may dictate divergent biological activities . The sulfonylethyl linker in the target compound could improve solubility compared to ’s bulkier bis(4-fluorophenyl)methyl groups, which may hinder membrane permeability .

Research Findings and Implications

- Synthetic Challenges : Multi-step reactions involving sulfonylation and amidation (as in ) are likely critical for synthesizing the target compound, necessitating rigorous purification (e.g., TLC, NMR validation).

- Unresolved Questions: Direct pharmacological data (e.g., receptor binding, toxicity) for the target compound is absent in the evidence.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various biological targets. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a fluoro group at the para position of the benzamide moiety, a sulfonyl group attached to a piperazine ring, and an ethyl linker. The synthesis typically involves several key steps:

- Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

- Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

- Sulfonylation : The sulfonyl group is added through reactions with sulfonyl chlorides under basic conditions.

- Coupling with Isopropoxybenzamide : The final step involves coupling the sulfonyl ethyl piperazine derivative with isopropoxybenzamide using amide bond formation techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Receptor Modulation : The compound acts as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior. Its structural components enhance binding affinity and selectivity for these receptors.

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as tyrosinase, which is involved in melanin production. For instance, related piperazine derivatives demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

The mechanism of action involves interaction with specific molecular targets:

- Binding Affinity : The presence of the sulfonyl group enhances solubility and binding affinity compared to similar compounds. The fluorophenyl group contributes to increased hydrophobic interactions with target receptors.

- Inhibition Pathways : The compound may inhibit enzymatic activity by occupying active sites on enzymes or receptors, thereby preventing substrate binding or receptor activation .

Study 1: Tyrosinase Inhibition

A study evaluating various piperazine derivatives found that those structurally related to this compound exhibited potent inhibition against Agaricus bisporus tyrosinase (AbTYR). One derivative showed an IC50 value of 0.18 μM, indicating strong inhibitory potential without cytotoxic effects on B16F10 cells .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of similar benzamide derivatives. These studies suggested that modifications in the piperazine structure can lead to enhanced activity at serotonin receptors, potentially offering new avenues for treating mood disorders.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are recommended for constructing the piperazine-sulfonyl-ethyl backbone of this compound?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include sulfonylation of the piperazine nitrogen using ethyl sulfonate derivatives under anhydrous conditions (e.g., DCM as solvent, 0–5°C) to minimize side reactions. Post-sulfonylation, coupling with 4-isopropoxybenzamide via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) is critical. Reaction efficiency depends on stoichiometric control and inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- 1H/13C NMR : Essential for verifying piperazine ring substitution patterns (e.g., δ 2.8–3.5 ppm for piperazine protons) and sulfonyl group integration (δ ~3.7 ppm for -SO2-CH2-).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).

- IR spectroscopy : Confirms sulfonyl (asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .

Q. How should solubility challenges be addressed during in vitro assays?

Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers containing cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to maintain colloidal stability. Dynamic light scattering (DLS) can monitor aggregation tendencies .

Advanced Research Questions

Q. What methodologies resolve contradictions in receptor binding affinity data across different assays?

Discrepancies often arise from assay conditions (e.g., ionic strength, pH). Use orthogonal methods:

- Radioligand displacement assays (e.g., [3H]-spiperone for dopamine D2/D3 receptors).

- BRET/FRET-based systems for real-time GPCR activation. Normalize data using internal controls (e.g., reference antagonists like haloperidol) and apply statistical rigor (e.g., Bayesian hierarchical modeling) to account for inter-assay variability .

Q. How can computational modeling predict off-target interactions with non-dopaminergic receptors?

- Molecular docking : Use Glide or AutoDock Vina to screen against GPCR databases (e.g., GPCRdb). Focus on conserved motifs (e.g., transmembrane helices 3/5/6).

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and ligand-receptor hydrogen bond persistence. Cross-validate with in vitro selectivity panels (e.g., CEREP BioPrint®) .

Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic parameters?

- Microsomal stability assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) using human liver microsomes + NADPH.

- PBPK modeling : Incorporate logP (experimental value ~2.8) and plasma protein binding (≥95%) to predict clearance and volume of distribution. Validate with cassette dosing in rodents to assess bioavailability and CNS penetration .

Q. How are SAR studies designed to optimize substituent effects on biological activity?

- Isosteric replacement : Swap the 4-fluorophenyl group with bioisosteres (e.g., 4-Cl, 4-CF3) to modulate lipophilicity (clogP).

- Piperazine ring modifications : Introduce spirocyclic or N-methyl groups to alter conformational flexibility. Prioritize analogs with >10-fold selectivity in functional assays (e.g., cAMP inhibition for D2 vs. D3) .

Q. What safety protocols are critical for handling this compound in lab settings?

- PPE : Nitrile gloves, safety goggles, and Type IIR lab coats.

- Engineering controls : Fume hoods for powder weighing (NFPA Health Hazard Rating: 2).

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose via hazardous waste protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.